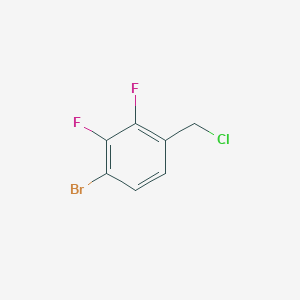

4-Bromo-2,3-difluorobenzyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(chloromethyl)-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-5-2-1-4(3-9)6(10)7(5)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYRTRYJQPULQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CCl)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2,3 Difluorobenzyl Chloride

Strategies for Carbon-Halogen Bond Formation at the Benzylic Position

The conversion of a methyl group on the aromatic ring to a chloromethyl group is a pivotal transformation. This is typically accomplished through radical substitution reactions or by nucleophilic substitution of a pre-functionalized intermediate.

Direct chlorination involves the reaction of a precursor, 4-Bromo-2,3-difluorotoluene, with a chlorinating agent under conditions that favor free-radical substitution at the benzylic position. This method is advantageous due to its atom economy and directness. Common reagents for this purpose include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂), often used in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV irradiation to facilitate the reaction. A similar approach using hydrobromic acid and hydrogen peroxide under photo-irradiation has been effectively used for the benzylic bromination of analogous compounds like 2,6-difluorotoluene, suggesting the viability of radical pathways for halogenation google.com.

| Chlorinating Reagent | Initiator/Condition | Typical Solvent | Key Feature |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | AIBN or Benzoyl Peroxide | Carbon tetrachloride (CCl₄) | Provides a controlled source of chlorine radicals. |

| Sulfuryl Chloride (SO₂Cl₂) | AIBN or UV light | Dichloromethane (CH₂Cl₂) | Effective for benzylic chlorination. |

| Trichloroisocyanuric acid | Radical initiator | Chlorinated solvents | Used for chlorination of aromatic hydrocarbons. |

An alternative and often more selective route to 4-Bromo-2,3-difluorobenzyl chloride proceeds through an intermediate, 4-Bromo-2,3-difluorobenzyl alcohol. This two-step methodology offers better control and can prevent over-halogenation or undesired side reactions on the aromatic ring.

The first step is the reduction of the precursor aldehyde, 4-Bromo-2,3-difluorobenzaldehyde (B1293408), to the corresponding benzylic alcohol. This transformation is typically achieved with high efficiency using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695). This method is widely employed for the reduction of aromatic aldehydes to alcohols chemicalbook.comgoogle.com.

Once the 4-Bromo-2,3-difluorobenzyl alcohol is obtained, it is converted to the target benzyl (B1604629) chloride. This is a nucleophilic substitution reaction where the hydroxyl group is replaced by a chloride ion. Common and highly effective reagents for this conversion include thionyl chloride (SOCl₂) and concentrated hydrochloric acid (HCl). Thionyl chloride is often preferred as it produces gaseous byproducts (SO₂ and HCl), which simplifies product purification prepchem.com.

| Step | Reaction Type | Precursor | Typical Reagent | Product |

|---|---|---|---|---|

| 1 | Reduction | 4-Bromo-2,3-difluorobenzaldehyde | Sodium Borohydride (NaBH₄) | 4-Bromo-2,3-difluorobenzyl alcohol |

| 2 | Chlorination | 4-Bromo-2,3-difluorobenzyl alcohol | Thionyl Chloride (SOCl₂) | This compound |

Precursor Synthesis: Halogenated and Fluorinated Aromatic Intermediates

The availability of appropriately substituted aromatic precursors is fundamental to the successful synthesis of this compound. The key starting material for the transformations described above is 4-Bromo-2,3-difluorobenzaldehyde.

4-Bromo-2,3-difluorobenzaldehyde is a crucial intermediate characterized by its bromine, fluorine, and aldehyde functional groups guidechem.com. Its synthesis can be approached through several strategic pathways, including the introduction of a formyl group onto a pre-existing difluorobenzene scaffold or through organometallic intermediates.

One documented synthetic route to 4-Bromo-2,3-difluorobenzaldehyde begins with 1,2-difluorobenzene google.com. This multi-step process involves the initial formylation of the difluorobenzene ring to produce 2,3-difluorobenzaldehyde. To control the regioselectivity of a subsequent bromination step, the aldehyde group is protected, for instance, by conversion to a condensed glycol ether. The protected intermediate is then brominated, directing the bromine atom to the desired 4-position on the aromatic ring. The final step involves the removal of the protecting group (de-protection) to yield the target product, 4-Bromo-2,3-difluorobenzaldehyde google.com. This sequence ensures the correct placement of all substituents.

An alternative and powerful method for the synthesis of aromatic aldehydes involves the use of Grignard reagents. This approach would typically start with 1-bromo-2,3-difluorobenzene. The bromine atom is converted into a Grignard reagent (Ar-MgBr) by reaction with magnesium metal, often in an ether solvent like tetrahydrofuran (B95107) (THF) rsc.org. This organometallic intermediate is then reacted with a formylating agent. A common and effective reagent for this purpose is N,N-dimethylformamide (DMF). The reaction is typically quenched with an acidic aqueous solution to hydrolyze the intermediate and yield the final product, 4-Bromo-2,3-difluorobenzaldehyde. This methodology has been successfully applied to the synthesis of similar compounds, such as 3,4-difluorobenzaldehyde from 3,4-difluorobromobenzene google.com.

| Step | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 1-Bromo-2,3-difluorobenzene | Magnesium (Mg), THF | (4-Bromo-2,3-difluorophenyl)magnesium bromide |

| 2 | (4-Bromo-2,3-difluorophenyl)magnesium bromide | N,N-dimethylformamide (DMF) | Aldehyde adduct (intermediate) |

| 3 | Aldehyde adduct (intermediate) | Aqueous Acid (e.g., HCl) | 4-Bromo-2,3-difluorobenzaldehyde |

Preparation of 4-Bromo-2,3-difluorobenzoic Acid Derivatives

A common and effective strategy for the synthesis of this compound initiates with the preparation of 4-bromo-2,3-difluorobenzoic acid and its subsequent conversion to a more reactive acyl chloride derivative. This multi-step process allows for the controlled construction of the target molecule.

The introduction of a carboxyl group onto the 1-bromo-2,3-difluorobenzene ring is a critical first step. This is typically achieved through a carboxylation reaction, most commonly involving the formation of an organometallic intermediate.

One of the most prevalent methods is the Grignard reaction. In this process, 1-bromo-2,3-difluorobenzene is reacted with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, (4-bromo-2,3-difluorophenyl)magnesium bromide. This organomagnesium compound is then treated with solid carbon dioxide (dry ice), which serves as the electrophile. Subsequent acidic workup protonates the resulting carboxylate salt to yield 4-bromo-2,3-difluorobenzoic acid . The reaction proceeds via a nucleophilic addition of the Grignard reagent to carbon dioxide .

The general scheme for this reaction is as follows:

Formation of Grignard Reagent: Br-C₆H₃F₂ + Mg → Br-C₆H₃F₂-MgBr

Carboxylation: Br-C₆H₃F₂-MgBr + CO₂ → Br-C₆H₃F₂-CO₂MgBr

Acidic Workup: Br-C₆H₃F₂-CO₂MgBr + H₃O⁺ → Br-C₆H₃F₂-COOH + Mg(OH)Br

Alternative methods for the carboxylation of aryl halides include palladium-catalyzed reactions using carbon dioxide as the carbonyl source under mild conditions nih.gov. These methods can offer advantages in terms of functional group tolerance and reaction conditions.

| Parameter | Condition | Notes |

|---|---|---|

| Starting Material | 1-Bromo-2,3-difluorobenzene | Purity of the starting material is crucial for good yields. |

| Reagent | Magnesium turnings | Activation of magnesium may be required. |

| Solvent | Anhydrous diethyl ether or THF | The solvent must be scrupulously dried to prevent quenching of the Grignard reagent. |

| Carboxylating Agent | Solid carbon dioxide (dry ice) | An excess of dry ice is typically used. |

| Temperature | Formation of Grignard reagent often initiated at room temperature and may require heating. Carboxylation is typically performed at low temperatures (e.g., -78 °C). | Temperature control is important to manage the exothermic nature of the Grignard formation and to ensure efficient carboxylation. |

| Work-up | Aqueous acid (e.g., HCl, H₂SO₄) | Neutralizes the reaction mixture and protonates the carboxylate. |

The carboxylic acid group of 4-bromo-2,3-difluorobenzoic acid is relatively unreactive for direct conversion to the benzyl chloride. Therefore, it is typically activated by converting it into a more reactive acyl chloride. 4-bromo-2,3-difluorobenzoyl chloride is a key intermediate in this synthetic sequence.

The most common reagent for this transformation is thionyl chloride (SOCl₂). The reaction of 4-bromo-2,3-difluorobenzoic acid with thionyl chloride, often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF), effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom . This reaction is highly efficient and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride . The reaction typically proceeds under reflux conditions .

The general reaction is as follows: Br-C₆H₃F₂-COOH + SOCl₂ → Br-C₆H₃F₂-COCl + SO₂ + HCl

For large-scale industrial production, this chlorination is carried out in controlled reactors with precise temperature and stirring control to maximize both yield and purity .

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Neat or in an inert solvent (e.g., toluene (B28343), dichloromethane), often with catalytic DMF, reflux temperature. | Gaseous byproducts simplify purification; relatively inexpensive. | Can be corrosive and requires careful handling. |

| Oxalyl chloride ((COCl)₂) | Inert solvent (e.g., dichloromethane), often with catalytic DMF, room temperature or gentle warming. | Milder reaction conditions compared to thionyl chloride; gaseous byproducts. | More expensive than thionyl chloride. |

| Phosphorus pentachloride (PCl₅) | Neat or in an inert solvent, often requires heating. | Effective for a wide range of carboxylic acids. | Solid byproduct (POCl₃) can complicate purification. |

Routes to Related 2,3-Difluorobenzyl Bromides

The synthesis of related 2,3-difluorobenzyl bromides provides valuable insights into analogous synthetic strategies that could be adapted for the preparation of this compound. A common route to benzyl halides is the radical halogenation of the corresponding toluene derivative.

For instance, the preparation of 2,6-difluorobenzyl bromide can be achieved from 2,6-difluorotoluene google.com. A method described in a patent involves the reaction of 2,6-difluorotoluene with hydrobromic acid and hydrogen peroxide under light conditions google.com. This method avoids the use of traditional brominating agents like N-bromosuccinimide (NBS) and initiators such as azobisisobutyronitrile (AIBN), offering advantages in terms of cost and milder reaction conditions google.com. The light initiates the formation of bromine radicals, which then participate in a radical chain reaction at the benzylic position google.com.

This suggests that a similar approach, the side-chain chlorination of 4-bromo-2,3-difluorotoluene, could be a viable route to this compound. This would involve the reaction of 4-bromo-2,3-difluorotoluene with a chlorinating agent under radical initiation conditions (e.g., UV light or a radical initiator).

Optimization of Reaction Conditions and Scalability Considerations

The successful synthesis of this compound, particularly on a larger scale, necessitates careful optimization of reaction conditions and consideration of scalability factors for each step of the synthetic sequence.

For the carboxylation of 1-bromo-2,3-difluorobenzene via a Grignard reagent , key parameters to optimize include the method of magnesium activation, the choice of solvent, the reaction temperature, and the rate of addition of the aryl bromide. The use of entrainers such as iodine or 1,2-dibromoethane can be beneficial for initiating the Grignard reaction. In terms of scalability, ensuring efficient heat dissipation during the exothermic Grignard formation is critical to prevent side reactions. The use of flow chemistry can offer advantages in managing exothermicity and improving reaction control for large-scale production.

In the conversion of 4-bromo-2,3-difluorobenzoic acid to its acyl chloride , optimization involves selecting the most cost-effective and efficient chlorinating agent. While thionyl chloride is widely used, for large-scale production, factors such as reagent handling, waste disposal, and reactor compatibility become paramount. The use of a continuous flow process can enhance safety and control over the reaction, particularly when dealing with corrosive reagents like thionyl chloride.

For the final conversion to This compound , if proceeding through the benzyl alcohol intermediate, the choice of chlorinating agent and reaction conditions is crucial for achieving high yields and purity. The scalability of this step depends on factors such as the cost of the chlorinating agent, the ease of product isolation, and the management of any byproducts. For instance, converting benzyl alcohol to benzyl chloride using hydrochloric acid can be a cost-effective method at scale, especially when implemented in a continuous flow reactor to manage the biphasic nature of the reaction and drive it to completion.

| Synthetic Step | Key Optimization Parameters | Scalability Challenges | Potential Solutions for Scale-up |

|---|---|---|---|

| Grignard Carboxylation | Magnesium activation, solvent purity, temperature control, addition rate. | Exothermicity of Grignard formation, handling of large quantities of dry ice. | Use of flow reactors for better heat management, alternative CO₂ sources (e.g., gaseous CO₂ under pressure). |

| Acyl Chloride Formation | Choice of chlorinating agent, catalyst, reaction temperature, removal of byproducts. | Handling of corrosive reagents, purification of the acyl chloride from excess reagents and byproducts. | Continuous flow processing, use of solid-supported reagents to simplify purification. |

| Reduction to Benzyl Alcohol | Choice of reducing agent, temperature control, quenching procedure. | Handling of pyrophoric reducing agents (e.g., LiAlH₄), work-up and purification. | Catalytic hydrogenation, use of safer reducing agents. |

| Chlorination of Benzyl Alcohol | Choice of chlorinating agent, reaction temperature, removal of acidic byproducts. | Control of exothermicity, purification from byproducts and unreacted starting material. | Continuous flow reaction with integrated purification, use of phase-transfer catalysis. |

Chemical Transformations and Reactivity of 4 Bromo 2,3 Difluorobenzyl Chloride

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic chloride in 4-Bromo-2,3-difluorobenzyl chloride is a primary alkyl halide, making it a prime candidate for SN2 reactions. chemguide.co.uk In these reactions, a nucleophile attacks the electrophilic carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new bond. chemguide.co.uk The reaction rate and success are influenced by the strength of the nucleophile, the solvent, and the reaction conditions.

The reaction of this compound with oxygen-containing nucleophiles, such as alcohols and phenols, leads to the formation of ethers. For instance, treatment with sodium ethoxide in ethanol (B145695) would yield 4-bromo-2,3-difluoro-1-(ethoxymethyl)benzene. These reactions are typically carried out in the presence of a base to deprotonate the alcohol or phenol (B47542), generating a more potent alkoxide or phenoxide nucleophile.

A representative reaction involves the synthesis of 1-Bromo-4-ethoxy-2,3-difluorobenzene from a related bromo-difluoro-phenol, showcasing the formation of an ether linkage. alfachemch.com While not directly starting from the benzyl (B1604629) chloride, this illustrates the general principle of forming aryl ethers.

Table 1: Examples of Reactions with Oxygen-Containing Nucleophiles

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Sodium Ethoxide | 4-Bromo-1-(ethoxymethyl)-2,3-difluorobenzene | Ethanol, Reflux |

This table presents plausible reactions based on general principles of nucleophilic substitution.

Nitrogen-containing nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, react with this compound to produce the corresponding primary, secondary, and tertiary amines, respectively. libretexts.org Over-alkylation can be an issue, particularly with ammonia and primary amines, leading to mixtures of products. libretexts.org To achieve selective synthesis of primary amines, methods like the Gabriel synthesis or the use of azide (B81097) anion followed by reduction are often employed. libretexts.org

For example, reacting this compound with ammonia would initially form the 4-bromo-2,3-difluorobenzylammonium salt, which upon deprotonation yields 4-bromo-2,3-difluorobenzylamine. libretexts.orgchemicalbook.com

Table 2: Examples of Reactions with Nitrogen-Containing Nucleophiles

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Ammonia | 4-Bromo-2,3-difluorobenzylamine | Ethanol, High Pressure |

| Diethylamine | N-(4-Bromo-2,3-difluorobenzyl)-N-ethylethanamine | Acetonitrile, K2CO3, Reflux |

This table presents plausible reactions based on general principles of nucleophilic substitution.

Carbon-based nucleophiles, such as cyanide ions and organometallic reagents, can also displace the benzylic chloride. The reaction with sodium or potassium cyanide is a common method for introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. libretexts.orggoogle.com

The reaction of this compound with potassium cyanide in a polar aprotic solvent like DMSO would yield (4-bromo-2,3-difluorophenyl)acetonitrile.

Table 3: Examples of Reactions with Carbon-Containing Nucleophiles

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Potassium Cyanide | (4-Bromo-2,3-difluorophenyl)acetonitrile | DMSO, 60 °C |

This table presents plausible reactions based on general principles of nucleophilic substitution.

Aromatic Functionalization and Cross-Coupling Strategies

The bromine atom on the aromatic ring of this compound provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. mdpi.comnih.gov These methods allow for the introduction of a wide range of substituents onto the aromatic core.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming biaryl compounds by reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govnih.govmdpi.com this compound can readily participate in such reactions. For instance, coupling with phenylboronic acid using a palladium catalyst like Pd(PPh3)4 and a base such as potassium carbonate would yield a biphenyl (B1667301) derivative. mdpi.com The choice of ligand for the palladium catalyst can be crucial for achieving high yields and accommodating a broad range of substrates. nih.govnsf.gov

Table 4: Example of Suzuki-Miyaura Cross-Coupling

| Boronic Acid/Ester | Catalyst | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 2,3-Difluoro-4-phenylbenzyl chloride |

This table presents plausible reactions based on established Suzuki-Miyaura coupling protocols.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be employed to introduce a variety of aromatic and heteroaromatic groups. These include the Heck reaction (with alkenes), the Sonogashira reaction (with terminal alkynes), and the Buchwald-Hartwig amination (with amines). These reactions significantly expand the synthetic utility of this compound, enabling the construction of complex molecules with diverse functionalities.

For example, a Sonogashira coupling with phenylacetylene (B144264) would yield 1-(2,3-difluoro-4-(phenylethynyl)benzyl) chloride, while a Buchwald-Hartwig amination with aniline (B41778) would lead to N-(4-bromo-2,3-difluorobenzyl)aniline.

Halogen Exchange and Derivatization on the Aromatic Ring

The bromine atom on the aromatic ring of this compound is a key site for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. These transformations are fundamental for the synthesis of more complex molecules.

Prominent among these are palladium-catalyzed reactions such as the Buchwald-Hartwig amination, which is a powerful method for forming carbon-nitrogen bonds. organic-chemistry.orgnih.gov In a typical Buchwald-Hartwig reaction, an aryl halide is coupled with a primary or secondary amine in the presence of a palladium catalyst and a base. organic-chemistry.org For this compound, this would involve its reaction with an amine, catalyzed by a palladium complex, to yield the corresponding N-aryl amine. The choice of ligand for the palladium catalyst is crucial for the reaction's efficiency. nih.gov

Another significant transformation is the Ullmann condensation, a copper-catalyzed reaction that allows for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. organic-chemistry.orgarkat-usa.org The classical Ullmann reaction involves the self-coupling of two aryl halides to form a biaryl compound, but modern variations, often referred to as Ullmann-type reactions, are used to couple aryl halides with a wide range of nucleophiles. organic-chemistry.org For instance, reacting this compound with a phenol in the presence of a copper catalyst would yield a diaryl ether. arkat-usa.org These reactions can often be performed under milder conditions than the traditional Ullmann reaction by using appropriate ligands. nih.gov

The following table summarizes potential derivatization reactions on the aromatic ring of this compound based on established methodologies for aryl bromides.

| Reaction Type | Reagents & Catalysts | Product Type |

| Buchwald-Hartwig Amination | Primary/Secondary Amine, Palladium Catalyst (e.g., [Pd(allyl)Cl]₂ with t-BuXPhos), Base (e.g., t-BuOLi) | N-Aryl Amine |

| Ullmann Condensation | Phenol/Amine/Thiol, Copper Catalyst (e.g., CuI), Base (e.g., K₂CO₃) | Diaryl Ether/N-Aryl Amine/Aryl Thioether |

| Suzuki Coupling | Arylboronic Acid, Palladium Catalyst (e.g., [Pd(dppf)Cl]₂), Base (e.g., K₃PO₄) | Biaryl |

| Cyanation | Cyanide Source (e.g., Zn(CN)₂), Palladium Catalyst | Aryl Nitrile |

Radical Reactions and Single-Electron Transfer Processes

The carbon-bromine bond in this compound can also be a site for radical reactions, often initiated by single-electron transfer (SET) processes. These reactions provide alternative pathways for C-C and C-heteroatom bond formation.

Aryl radicals can be generated from aryl bromides through reduction, which can be achieved using various methods, including photoredox catalysis. rsc.orguliege.be In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can act as a reductant, transferring a single electron to the aryl bromide. rsc.orgnih.gov This results in the cleavage of the carbon-bromine bond to form an aryl radical and a bromide anion. This aryl radical is a highly reactive intermediate that can then engage in a variety of subsequent reactions.

For example, the generated 2,3-difluorobenzyl radical could be trapped by a suitable coupling partner. This approach has been utilized in the synthesis of isoindolinones and oxindoles, as well as in C-C cross-coupling reactions. rsc.org The specific conditions, including the choice of photocatalyst, solvent, and any additives, are critical for the success of these transformations.

Mechanistic studies have shown that SET pathways can be involved in various cross-coupling reactions, sometimes competing with or being the predominant pathway over traditional oxidative addition/reductive elimination cycles. organic-chemistry.orgrsc.org The generation of radicals via SET can be influenced by factors such as the electrochemical potential of the reactants and the catalyst, as well as the use of light or other initiators. rsc.orglibretexts.orgucalgary.ca

The benzylic position of this compound is also susceptible to radical reactions, particularly radical bromination using reagents like N-bromosuccinimide (NBS) under light or with a radical initiator. youtube.comlibretexts.org This would lead to the formation of a dibrominated species. The selectivity of radical halogenation is influenced by the stability of the resulting radical intermediate. libretexts.orgyoutube.com

The following table outlines the key steps in a generic photoredox-catalyzed radical reaction involving an aryl bromide like this compound.

| Step | Process | Description |

| 1 | Photoexcitation | A photocatalyst (PC) absorbs light to form an excited state (PC). |

| 2 | Single-Electron Transfer (SET) | The excited photocatalyst (PC) transfers an electron to the aryl bromide (Ar-Br), forming an aryl radical (Ar•) and a bromide anion (Br⁻). |

| 3 | Radical Reaction | The aryl radical (Ar•) reacts with another molecule (e.g., an alkene or another coupling partner) to form a new radical intermediate. |

| 4 | Product Formation & Catalyst Regeneration | The new radical intermediate is converted to the final product, and the photocatalyst is returned to its ground state to complete the catalytic cycle. |

Applications of 4 Bromo 2,3 Difluorobenzyl Chloride in Organic Synthesis and Chemical Sciences

Building Block for Complex Organic Molecules

The compound serves as a foundational element for constructing more elaborate molecular architectures, leveraging its distinct reactive functionalities.

Synthesis of Fluorinated Heterocyclic Systems

Heterocyclic compounds are central to medicinal chemistry, and the inclusion of fluorine can enhance metabolic stability and binding affinity. dundee.ac.uk While specific examples detailing the use of 4-Bromo-2,3-difluorobenzyl chloride in heterocycle synthesis are specialized, its structure is ideal for such applications. The benzyl (B1604629) chloride moiety is a potent electrophile, enabling the introduction of the 4-bromo-2,3-difluorobenzyl group onto nitrogen, oxygen, or sulfur atoms within a heterocyclic ring through nucleophilic substitution reactions. This process, known as N-, O-, or S-alkylation, is a fundamental strategy for elaborating heterocyclic cores. dundee.ac.uk

Preparation of Biaryl Compounds

Biaryl and diarylmethane structures are prevalent in liquid crystals, polymers, and pharmacologically active molecules. nih.govnih.gov this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form these structures. nih.gov The molecule offers two distinct points for C-C bond formation:

The aryl bromide functionality can undergo coupling with a wide range of arylboronic acids or esters to yield substituted biaryl compounds. nih.govresearchgate.net

The benzyl chloride group can participate in coupling with potassium aryltrifluoroborates or other organometallic reagents to form diarylmethane systems. nih.gov

This dual reactivity allows for sequential, controlled syntheses to build complex, non-symmetrical biaryl-containing molecules. The Suzuki-Miyaura reaction is favored for its high functional group tolerance and the use of non-toxic and easily separable by-products. nih.gov

Precursors for Aryl-substituted Pyridine (B92270) Derivatives

Aryl-substituted pyridine rings are key components in many functional materials and pharmaceutical agents. beilstein-journals.org The 4-bromo-2,3-difluorobenzyl moiety can be incorporated into pyridine-based structures through several synthetic routes. For instance, syntheses of sophisticated pyridine-3,5-dicarbonitriles have been developed starting from the closely related 4-bromobenzaldehyde. beilstein-journals.org this compound can be readily oxidized to the corresponding aldehyde, which can then participate in condensation reactions with acetamide (B32628) derivatives to construct the pyridine ring. Alternatively, the benzyl chloride can be used to alkylate pre-existing pyridine derivatives or participate in coupling reactions to attach the fluorinated ring system to a pyridine core.

Intermediates in the Development of Advanced Materials Precursors

The unique electronic properties conferred by the fluorine and bromine atoms make this compound a valuable intermediate for materials with specific optical and electronic functions.

Synthesis of Liquid Crystal Intermediates

The field of liquid crystal displays (LCDs) relies heavily on fluorinated organic compounds. The closely related compound, 4-Bromo-2,3-difluorobenzaldehyde (B1293408), is recognized as a crucial liquid crystal intermediate. guidechem.com The presence of the 2,3-difluoro substitution pattern is particularly advantageous because the fluorine atoms are small, preventing steric hindrance that could disrupt the ordered arrangement of liquid crystal molecules. guidechem.com At the same time, the high electronegativity of fluorine ensures the molecule maintains a significant dipole moment. guidechem.com this compound is a direct precursor to this aldehyde and other related structures, such as 1-(4-ethoxy-2,3-difluorobenzyl)-4-propylcyclohexan-1-ol, another vital liquid crystal intermediate. doi.org The synthesis of these materials often involves a Grignard or organolithium reaction where the benzyl chloride is first converted to a more reactive organometallic species.

Components for Functional Organic Materials

Beyond liquid crystals, this compound is a building block for a broader range of functional organic materials. The biaryl structures synthesized via methods like the Suzuki coupling are foundational to the development of organic semiconductors and light-emitting diodes (OLEDs). nih.gov The strategic placement of fluorine atoms can tune the energy levels (HOMO/LUMO) of the material, impacting its charge transport and emissive properties. The bromo-substituent provides a reactive handle for further functionalization, allowing for the construction of complex conjugated systems and polymers used in organic electronics.

Contributions to Fluorine Chemistry Methodologies

Fluorine chemistry plays a pivotal role in the development of modern pharmaceuticals and agrochemicals. The introduction of fluorine atoms into organic molecules can dramatically alter their biological activity. While a plethora of fluorinating reagents and fluorinated building blocks exist, the specific contributions of this compound to these methodologies are not well-documented.

Strategies for Introducing Fluorine into Bioactive Scaffolds

The development of strategies to incorporate fluorine into bioactive scaffolds is a cornerstone of medicinal chemistry. Typically, this involves the use of specialized reagents or fluorinated starting materials. Although this compound contains fluorine atoms, its primary role would likely be as a building block that already possesses the desired difluorinated phenyl motif, rather than as a reagent for introducing fluorine. There is currently no available research demonstrating its specific application in the de novo synthesis or modification of bioactive scaffolds.

Role in Late-Stage Difluoromethylation Research

Late-stage functionalization, including difluoromethylation, is a powerful strategy in drug discovery, allowing for the modification of complex molecules at a late step in the synthetic sequence. This can rapidly generate analogues with improved properties. While the difluoromethyl group (-CF2H) is a valuable bioisostere for hydroxyl and thiol groups, and numerous methods for its introduction have been developed, there is no evidence in the current literature to suggest that this compound plays a role in this area of research. Its chemical structure does not lend itself to being a difluoromethylating agent.

Development of Chemical Probes and Analytical Standards

Chemical probes are essential tools for studying biological processes, while analytical standards are crucial for the accurate quantification and identification of chemical substances.

Detailed research on the application of this compound in the development of chemical probes or as an analytical standard is not currently available. Its defined structure and mass would, in principle, allow it to serve as a standard for analytical methods such as mass spectrometry or chromatography, should a need for its detection and quantification arise in a specific context. However, no such applications have been reported.

Spectroscopic and Computational Data for this compound Remains Largely Undocumented in Public Domain

A comprehensive search for spectroscopic and computational data for the chemical compound this compound has revealed a significant lack of publicly available scientific literature, including experimental spectra and theoretical analyses. While the existence of the compound is confirmed through chemical supplier listings and a registered CAS number (1691904-69-4), detailed research findings concerning its spectroscopic characterization and quantum mechanical properties are not readily accessible.

This scarcity of information prevents a detailed exposition on the Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. Consequently, the creation of specific data tables and an in-depth analysis of its structural elucidation through these techniques cannot be provided at this time.

Similarly, theoretical investigations using quantum mechanical methods, such as electronic structure calculations like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, and the prediction of its spectroscopic properties, appear to be absent from published research databases.

While data is available for structurally related isomers and analogous compounds, such as other bromo- and fluoro-substituted benzyl chlorides, a focused and scientifically accurate article solely on this compound, as per the user's request, cannot be generated without the specific empirical and computational data for this particular molecule.

Further research or de novo computational studies would be required to generate the specific data needed to fulfill the detailed article outline.

Spectroscopic Characterization and Computational Studies of 4 Bromo 2,3 Difluorobenzyl Chloride

Theoretical Investigations using Quantum Mechanical Methods

Reaction Mechanism Analysis and Energy Profiles

The synthesis of 4-bromo-2,3-difluorobenzyl chloride would likely proceed through the chlorination of 4-bromo-2,3-difluorotoluene. This reaction is typically a free-radical halogenation, which can be initiated by UV light or a radical initiator.

The generally accepted mechanism for such a reaction involves three key stages:

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) to form two chlorine radicals (Cl•). This step has a relatively high energy of activation that is typically supplied by UV irradiation.

Reaction: Cl₂ + hν → 2Cl•

Propagation: A chlorine radical then abstracts a hydrogen atom from the methyl group of 4-bromo-2,3-difluorotoluene, forming a stable benzylic radical and a molecule of hydrogen chloride (HCl). The resulting benzylic radical is stabilized by resonance with the aromatic ring. This radical then reacts with another molecule of chlorine to yield the final product, this compound, and a new chlorine radical, which continues the chain reaction.

Step 1: C₇H₅BrF₂ + Cl• → •C₇H₄BrF₂ + HCl

Step 2: •C₇H₄BrF₂ + Cl₂ → C₇H₄BrClF₂ + Cl•

Termination: The chain reaction is concluded when two radicals combine to form a stable, non-radical species. This can occur in several ways, such as the combination of two chlorine radicals or the reaction of a chlorine radical with a benzylic radical.

Possible Terminations:

2Cl• → Cl₂

2•C₇H₄BrF₂ → C₁₄H₈Br₂F₄

•C₇H₄BrF₂ + Cl• → C₇H₄BrClF₂

While specific energy values for the reaction intermediates and transition states of this compound are not available, a table of generalized bond dissociation energies can illustrate the energetic considerations of similar benzylic halogenation reactions.

Table 1: Generalized Bond Dissociation Energies for Benzylic Halogenation

| Bond | Dissociation Energy (kcal/mol) |

|---|---|

| Cl-Cl | 58 |

| C-H (in Toluene's methyl group) | 85 |

| H-Cl | 103 |

| C-Cl (in Benzyl (B1604629) chloride) | 68 |

Note: These are generalized values and would be influenced by the specific substituents on the benzene (B151609) ring.

Molecular Modeling and Conformational Analysis

The conformational preferences of this compound are dictated by the rotational barrier around the C-C bond connecting the chloromethyl group to the benzene ring. The orientation of the C-Cl bond relative to the plane of the aromatic ring is of primary interest.

Computational studies on similar benzyl halides suggest that the most stable conformation is one where the C-Cl bond is perpendicular to the plane of the benzene ring. nih.gov This preference is often attributed to the minimization of steric hindrance between the chlorine atom and the ortho-substituents on the ring. nih.gov In the case of this compound, the fluorine atom at the 2-position would be the primary steric influence.

A secondary, less stable conformation would likely have the C-Cl bond lying in the plane of the benzene ring. The energy difference between these conformers is typically in the range of 1-3 kcal/mol for related benzyl halides.

Molecular modeling using density functional theory (DFT) or other computational methods would be necessary to determine the precise rotational energy profile and the exact geometries of the stable conformers for this compound. Such calculations would also provide insights into the electronic effects of the bromo and fluoro substituents on the conformational energetics.

Below is a table of computed properties for a closely related isomer, 4-bromo-2,6-difluorobenzyl chloride, which provides an indication of the types of data that would be obtained from molecular modeling. chemscene.com

Table 2: Computed Properties for 4-Bromo-2,6-difluorobenzyl chloride

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrClF₂ |

| Molecular Weight | 241.46 g/mol |

| LogP | 3.4661 |

| Rotatable Bonds | 1 |

Data for 4-Bromo-2,6-difluorobenzyl chloride. chemscene.com

Future Research Directions for 4 Bromo 2,3 Difluorobenzyl Chloride

Innovations in Green and Sustainable Synthetic Routes

The development of environmentally benign and sustainable methods for the synthesis of 4-Bromo-2,3-difluorobenzyl chloride and its derivatives is a critical area for future research. Traditional synthetic routes for halogenated aromatic compounds and benzyl (B1604629) chlorides often rely on harsh reagents and generate significant waste. bldpharm.com Future innovations should focus on aligning the production of this valuable building block with the principles of green chemistry.

One promising avenue lies in the application of biocatalysis . The use of flavin-dependent halogenases for the regioselective halogenation of aromatic compounds presents a greener alternative to conventional methods. nih.govmdpi.comresearchgate.netyoutube.com These enzymes operate under mild conditions and can offer high selectivity, reducing the need for protecting groups and minimizing byproduct formation. youtube.comresearchgate.net Research could focus on identifying or engineering halogenases capable of specifically brominating and chloromethylating a difluorobenzene precursor to yield this compound.

Photocatalytic synthesis offers another sustainable approach. Visible-light-mediated reactions can facilitate the chlorination of benzylic C-H bonds under mild conditions, potentially starting from 4-bromo-2,3-difluorotoluene. mdpi.com This method avoids the use of aggressive chlorinating agents and high temperatures often associated with traditional free-radical chlorination. nih.govacs.org

Furthermore, the adoption of flow chemistry could significantly enhance the sustainability of the synthesis. nih.govlibretexts.orgmsu.edunih.gov Continuous flow reactors offer improved heat and mass transfer, enabling better control over reaction parameters and potentially increasing yields and safety, especially for exothermic halogenation reactions. researchgate.net Integrating photocatalysis or other green catalytic methods within a flow system could lead to a highly efficient and sustainable manufacturing process for this compound.

| Green Synthesis Strategy | Potential Advantages | Research Focus for this compound |

| Biocatalysis | High regioselectivity, mild reaction conditions, reduced waste. nih.govmdpi.comresearchgate.netyoutube.com | Discovery or engineering of halogenases for specific synthesis. youtube.comresearchgate.net |

| Photocatalysis | Use of visible light, mild conditions, avoidance of harsh reagents. mdpi.com | Development of photocatalytic systems for selective chloromethylation. |

| Flow Chemistry | Enhanced safety, improved process control, potential for scalability. nih.govlibretexts.orgmsu.edunih.gov | Integration of green catalytic methods into continuous flow processes. researchgate.net |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties endowed by the bromine and two fluorine atoms on the benzene (B151609) ring, combined with the reactive benzyl chloride group, suggest that this compound could exhibit novel reactivity. Future research should aim to uncover and harness these unique chemical behaviors.

The presence of multiple halogen atoms offers opportunities for selective cross-coupling reactions . While the reactivity of benzyl chlorides in such reactions is well-established, the influence of the bromo- and difluoro-substituents on the reactivity of the carbon-chlorine and carbon-bromine bonds warrants investigation. It is conceivable that under specific catalytic conditions, selective coupling at either the benzylic chloride or the aryl bromide position could be achieved. For instance, palladium-catalyzed Suzuki or Stille cross-coupling reactions could be explored to introduce a wide range of substituents at the 4-position by targeting the C-Br bond. nih.gov

The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic C-H bonds. Research into the C-H activation of the difluorinated ring could lead to the development of novel functionalization strategies. researchgate.netyoutube.com While C-H activation of fluorinated aromatics can be challenging, successful examples exist and could be adapted for this compound. researchgate.net This would allow for the direct introduction of functional groups without the need for pre-functionalized starting materials.

Furthermore, the potential for dehalogenation reactions under specific conditions could be explored. For example, phosphonic acid-mediated dehalogenation has been shown to be effective for various benzyl halides. nih.gov Investigating the selective removal of the bromine or chlorine atoms could provide access to a new range of difluorinated benzyl derivatives.

The benzylic chloride itself is a versatile functional group for nucleophilic substitution reactions. stackexchange.com The electron-withdrawing fluorine atoms are expected to enhance the electrophilicity of the benzylic carbon, potentially increasing its reactivity towards a wide range of nucleophiles. libretexts.orgmsu.edumsu.edu

Expansion into Materials Science Applications

The structural features of this compound make it a promising building block for the synthesis of advanced materials with unique properties. The presence of fluorine atoms can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties.

One area of exploration is the development of novel polymers . The benzyl chloride functionality can be used as an initiation site for polymerizations or as a point of attachment for grafting other polymer chains. For example, benzyl chloride-functionalized polycarbonates have been shown to be versatile platforms for creating functional biodegradable materials. The introduction of the bromo-difluoro-aromatic moiety could lead to polymers with enhanced flame retardancy, high refractive index, or specific liquid crystalline properties.

The polyhalogenated aromatic ring also suggests potential applications in electronic materials . Fluorinated and brominated aromatic compounds are often used in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. The specific substitution pattern of this compound could be exploited to tune the electronic properties of organic semiconductors.

Furthermore, the ability to selectively functionalize the molecule at different positions through cross-coupling or nucleophilic substitution reactions allows for the creation of a diverse library of derivatives. These derivatives could then be screened for applications in areas such as:

Liquid crystals: The rigid, polarizable aromatic core is a common feature in liquid crystalline molecules.

Functional coatings: Polymers derived from this monomer could exhibit hydrophobic and oleophobic properties due to the fluorine content.

Advanced composites: Incorporation into polymer matrices could enhance the thermal and chemical stability of the resulting composite materials.

Computational Design and Prediction of Novel Derivatives

Computational chemistry and molecular modeling can play a pivotal role in accelerating the discovery of new derivatives of this compound with tailored properties. By employing theoretical calculations, researchers can predict the outcomes of reactions, understand reactivity patterns, and design novel molecules for specific applications.

Density Functional Theory (DFT) calculations can be used to:

Investigate the electronic structure and reactivity of the molecule.

Predict the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Model the transition states of potential reactions to understand their feasibility and kinetics.

Calculate key properties of derivatives, such as their HOMO-LUMO gaps, which are relevant for electronic applications.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of derivatives with their potential biological activity or material properties. This can guide the synthesis of compounds with enhanced performance.

By combining computational predictions with experimental work, the development of new materials and functional molecules based on the this compound scaffold can be significantly streamlined. This synergistic approach will be crucial in unlocking the full potential of this versatile chemical building block.

| Research Area | Key Objectives |

| Polymer Chemistry | Synthesize novel polymers with enhanced thermal stability, flame retardancy, and specific optical or electronic properties. |

| Electronic Materials | Design and synthesize organic semiconductors for applications in OLEDs and OFETs. |

| Computational Design | Utilize DFT and QSAR to predict reactivity, properties, and guide the synthesis of new derivatives. |

Q & A

Basic: What are the standard synthetic routes for 4-bromo-2,3-difluorobenzyl chloride, and how do reaction conditions influence yield?

Answer:

A common method involves halogenation of 2,3-difluorotoluene derivatives. For example, bromination using N-bromosuccinimide (NBS) under radical initiation, followed by chlorination with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key parameters include temperature control (e.g., 0–5°C during bromination to minimize side reactions) and stoichiometric ratios to avoid over-halogenation. Evidence from similar compounds (e.g., 4-bromo-2-fluorobenzyl bromide) suggests yields >95% are achievable with rigorous exclusion of moisture .

Advanced: How can computational fluid dynamics (CFD) optimize continuous-flow synthesis of this compound?

Answer:

CFD models predict mass transfer and reaction kinetics in microreactors, enabling precise control of residence time and temperature gradients. For analogous difluorobenzyl derivatives, studies show that Reynolds number adjustments (e.g., 50–200) and channel geometry optimization reduce byproducts like dihalogenated impurities. Experimental validation via inline NMR or HPLC paired with CFD simulations ensures scalability .

Basic: What analytical techniques are recommended for purity assessment of this compound?

Answer:

Standard methods include:

- HPLC with UV detection (λ = 254 nm) for quantifying halogenated impurities.

- ¹H/¹⁹F NMR to confirm substitution patterns (e.g., coupling constants for adjacent fluorine atoms).

- Karl Fischer titration for moisture analysis (<0.1% w/w critical for stability).

Purity thresholds >97% are typical, as seen in catalog specifications for structurally similar compounds .

Advanced: How do steric and electronic effects of bromine/fluorine substituents influence nucleophilic substitution at the benzyl position?

Answer:

The electron-withdrawing nature of fluorine atoms (meta/para to the chloromethyl group) enhances electrophilicity at the benzyl carbon, favoring SN2 mechanisms. Bromine’s steric bulk at the 4-position, however, may hinder nucleophile access. Kinetic studies on analogs (e.g., 4-bromo-2-fluorobenzyl bromide) show rate constants 2–3× lower than non-brominated derivatives, requiring polar aprotic solvents (e.g., DMF) to mitigate steric effects .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal protective equipment (PPE): Acid-resistant gloves, goggles, and fume hood use mandatory.

- Storage: Under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis.

- Spill management: Neutralize with sodium bicarbonate and adsorb with vermiculite.

Regulatory data for related benzyl chlorides classify them as corrosive (UN3261), requiring segregation from bases .

Advanced: How can contradictory NMR and mass spectrometry data be resolved when characterizing synthetic intermediates?

Answer:

Contradictions often arise from isomeric byproducts or solvent adducts. Strategies include:

- 2D NMR (COSY, HSQC) to differentiate regioisomers (e.g., distinguishing 2,3-difluoro vs. 3,4-difluoro substitution).

- High-resolution MS (HRMS) with collision-induced dissociation (CID) to identify fragment patterns.

- Control experiments with deuterated solvents to rule out exchange phenomena. Cross-validation with synthetic protocols (e.g., ) ensures consistency .

Basic: What are common impurities in this compound, and how are they quantified?

Answer:

Typical impurities include:

- Dihalogenated byproducts (e.g., 4,5-dibromo derivatives) from excess bromine.

- Hydrolysis products (e.g., 4-bromo-2,3-difluorobenzyl alcohol) due to moisture exposure.

Quantification via GC-MS with internal standards (e.g., deuterated analogs) achieves detection limits <0.5% .

Advanced: What strategies enhance regioselectivity in electrophilic substitution reactions of polyhalogenated benzyl chlorides?

Answer:

- Directed ortho-metalation: Use of lithium amides to deprotonate specific positions, guided by fluorine’s directing effects.

- Lewis acid catalysis: AlCl₃ or FeCl₃ to polarize halogen bonds, favoring substitution at less hindered sites.

Studies on 4-bromo-2,6-difluorophenylacetic acid derivatives demonstrate >90% regioselectivity using these approaches .

Basic: What spectroscopic databases are authoritative for validating this compound’s structure?

Answer:

- NIST Chemistry WebBook for EI-MS and IR reference spectra.

- PubChem for curated ¹³C/¹H NMR shifts (e.g., ).

- Reaxys for comparative data on halogenated aromatics.

Cross-referencing minimizes misassignment risks, particularly for fluorine-coupled spin systems .

Advanced: How does solvent polarity impact the stability of this compound during long-term storage?

Answer:

Non-polar solvents (e.g., hexane) reduce hydrolysis rates compared to polar solvents (e.g., acetone). Accelerated aging studies on analogous compounds show decomposition rates 5× lower in anhydrous hexane (0.1% degradation/month vs. 0.5% in THF). Additives like molecular sieves (3Å) further enhance stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.